Superior Isoform Selectivity: WAY 170523 Achieves >5800-Fold Discrimination Against MMP-1 Versus Marimastat's <1-Fold Selectivity
WAY 170523 demonstrates exceptional selectivity for MMP-13 over MMP-1 (>5800-fold), MMP-9 (56-fold), and TACE (>500-fold), a profile deliberately engineered to minimize off-target musculoskeletal and inflammatory effects [1]. In direct contrast, Marimastat—a broad-spectrum MMP inhibitor—exhibits comparable potency against MMP-1 (IC50 = 5 nM) and MMP-13 (IC50 = 0.74 nM), yielding a selectivity ratio of <1-fold, which renders it unsuitable for MMP-13-specific pathway interrogation [2].
| Evidence Dimension | MMP-13 vs. MMP-1 selectivity ratio |
|---|---|
| Target Compound Data | WAY 170523: MMP-13 IC50 = 17 nM; MMP-1 IC50 > 10,000 nM; Selectivity ratio > 5800-fold |
| Comparator Or Baseline | Marimastat: MMP-13 IC50 = 0.74 nM; MMP-1 IC50 = 5 nM; Selectivity ratio ~0.15-fold |
| Quantified Difference | WAY 170523 selectivity ratio exceeds Marimastat by >38,000-fold |
| Conditions | WAY 170523: Catalytic fragment inhibition assay (Chen et al., J Am Chem Soc 2000). Marimastat: Recombinant human MMP inhibition assay (PMC7277161, Table 6). |
Why This Matters
Procurement of WAY 170523 ensures experiments measure MMP-13-specific biology without MMP-1-mediated confounding signals, a critical requirement for cardiovascular and oncology research where MMP-1 co-expression is prevalent.
- [1] Chen JM, Nelson FC, Levin JI, et al. Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer-Aided Molecular Design. J Am Chem Soc. 2000;122(40):9648-9654. View Source
- [2] PMC7277161 Table 6. Marimastat (BB-2516) IC50 values: MMP-1 = 5 nM; MMP-2 = 6 nM; MMP-3 = 200 nM; MMP-7 = 20 nM; MMP-8 = 2 nM; MMP-9 = 3 nM; MMP-12 < 5 nM; MMP-13 = 0.74 nM; MMP-14 = 1.8 nM. Biomolecules. 2020;10(5):717. View Source
